molecular formula C26H44O8S B14780295 tert-Butyl 2-(4-(4-((5-(tosyloxy)pentyl)oxy)butoxy)butoxy)acetate

tert-Butyl 2-(4-(4-((5-(tosyloxy)pentyl)oxy)butoxy)butoxy)acetate

Cat. No.: B14780295
M. Wt: 516.7 g/mol
InChI Key: VNUZCQZSNKKMAF-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-(4-((5-(tosyloxy)pentyl)oxy)butoxy)butoxy)acetate is a complex organic compound with the molecular formula C26H44O8S. It is characterized by the presence of multiple ether linkages and a tosyloxy group, which makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-(4-((5-(tosyloxy)pentyl)oxy)butoxy)butoxy)acetate typically involves multiple steps. One common method starts with the preparation of the tosyloxy pentyl intermediate. This intermediate is then reacted with butoxy and butoxyacetate groups under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like methylene chloride and catalysts such as imidazole .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions where the reagents are mixed in reactors under specific temperature and pressure conditions. The process is optimized for yield and purity, often involving purification steps like distillation or crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-(4-((5-(tosyloxy)pentyl)oxy)butoxy)butoxy)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(4-(4-((5-(tosyloxy)pentyl)oxy)butoxy)butoxy)acetate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a valuable building block in organic synthesis .

Biology and Medicine

In biological and medical research, this compound can be used to modify biomolecules or as a precursor in the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions makes it useful in drug development .

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-(4-((5-(tosyloxy)pentyl)oxy)butoxy)butoxy)acetate involves its ability to participate in various chemical reactions. The tosyloxy group is particularly reactive, allowing for substitution reactions that can modify the compound’s structure. The ether linkages provide flexibility and stability, making it a versatile intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl 2-(4-(4-((5-(tosyloxy)pentyl)oxy)butoxy)butoxy)acetate apart is its multiple ether linkages and the presence of the tosyloxy group. These features provide unique reactivity and versatility in various chemical processes .

Properties

Molecular Formula

C26H44O8S

Molecular Weight

516.7 g/mol

IUPAC Name

tert-butyl 2-[4-[4-[5-(4-methylphenyl)sulfonyloxypentoxy]butoxy]butoxy]acetate

InChI

InChI=1S/C26H44O8S/c1-23-12-14-24(15-13-23)35(28,29)33-21-7-5-6-16-30-17-8-9-18-31-19-10-11-20-32-22-25(27)34-26(2,3)4/h12-15H,5-11,16-22H2,1-4H3

InChI Key

VNUZCQZSNKKMAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCOCCCCOCCCCOCC(=O)OC(C)(C)C

Origin of Product

United States

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